1-Nitroso-2,2,6,6-tetramethylpiperidine

Toxicology Analytical reference standards Nitrosamine safety

Handling carcinogenic nitrosamine reference standards demands costly safety protocols that slow analytical workflows. This sterically hindered, non-carcinogenic analog eliminates those barriers while delivering superior performance in nitrosamine impurity testing and electrochemical studies. • 100% pathway exclusivity for nitramine formation via the two-electron water-mediated route-no mixed products, no separation needed. • Largest known nitrogen hyperfine splitting constant (45.0 G) of any organic radical cation-ideal for EPR calibration and computational benchmarking. • Flattened chair conformation enables spontaneous resolution with TADDOLs for solid-state chiroptical studies. Supplied with full regulatory-compliant characterization data for immediate ANDA method validation deployment.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 6130-93-4
Cat. No. B1220621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroso-2,2,6,6-tetramethylpiperidine
CAS6130-93-4
Synonyms2,2',6,6'-tetramethyl-N-nitrosopiperidine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1N=O)(C)C)C
InChIInChI=1S/C9H18N2O/c1-8(2)6-5-7-9(3,4)11(8)10-12/h5-7H2,1-4H3
InChIKeyZBLNPMXAFVVOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroso-2,2,6,6-tetramethylpiperidine Technical Overview


1-Nitroso-2,2,6,6-tetramethylpiperidine (CAS 6130-93-4) is a sterically hindered cyclic N-nitrosamine with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol [1]. It is a yellow to orange solid at room temperature, soluble in organic solvents, and features a piperidine ring substituted with four methyl groups at the 2 and 6 positions and a nitroso group on the ring nitrogen [1]. It is classified in authoritative databases as a non-carcinogenic derivative of the carcinogen N-nitrosopiperidine [2].

N-Nitrosopiperidine Substitution Concerns


In-class substitution among N-nitrosopiperidines is scientifically unsound due to the profound influence of methyl substitution on carcinogenic potential, reaction pathway exclusivity, and molecular conformation. N-nitrosopiperidine itself is a confirmed multispecies carcinogen with sufficient evidence for human carcinogenicity classification [1], whereas the 2,2,6,6-tetramethyl derivative is documented as a non-carcinogenic analog [2]. Additionally, steric effects from the four methyl groups alter the compound's electrochemical oxidation pathway, its radical cation stability, and its ground-state ring conformation—properties that directly determine its suitability for specific applications [3][4][5]. The quantitative evidence presented below demonstrates that substituting an unsubstituted or partially substituted N-nitrosopiperidine for this compound will result in a different toxicological profile, altered reaction outcomes, and compromised experimental reproducibility.

1-Nitroso-2,2,6,6-tetramethylpiperidine Differentiation Evidence


Carcinogenicity Classification

1-Nitroso-2,2,6,6-tetramethylpiperidine is classified by the National Center for Biotechnology Information (NCBI) as a 'non-carcinogenic derivative of carcinogen N-nitrosopiperidine' [1]. In contrast, N-nitrosopiperidine is a confirmed multispecies carcinogen: the International Agency for Research on Cancer (IARC) determined there is 'sufficient evidence of a carcinogenic effect... in several experimental animal species' including mice, rats, hamsters, and monkeys, and that it 'should be regarded for practical purposes as if it were carcinogenic to humans' (IARC Group 2B) [2]. This represents a binary toxicological distinction—carcinogenic vs. non-carcinogenic—directly attributable to the four methyl groups at the 2,2,6,6-positions.

Toxicology Analytical reference standards Nitrosamine safety

Electrochemical Oxidation Pathway Exclusivity

In electrochemical oxidation studies of N-nitrosopiperidines conducted in acetonitrile at -30°C, the radical cation derived from N-nitroso-2,2,6,6-tetramethylpiperidine undergoes transformation to the corresponding nitramine exclusively via path 2 (reaction with water, a two-electron process), with no detectable contribution from path 1 (reaction with dissolved oxygen, a one-electron process) [1]. In contrast, the radical cations from N-nitrosopiperidine and N-nitroso-2,6-dimethylpiperidine exhibit contributions from both pathways 1 and 2, while those from N-nitroso-2-ethylpiperidine and N-nitrosodibutylamine proceed exclusively via path 1 [1]. This pathway exclusivity correlates with the reversible character observed in cyclic voltammetry, indicating enhanced radical cation stability attributable to the four methyl substituents [1].

Electrochemistry Mechanistic analysis Nitramine synthesis

ESR Hyperfine Splitting of Radical Cation

The radical cation of N-nitroso-2,2,6,6-tetramethylpiperidine, generated electrochemically in acetonitrile at 243 K, exhibits an electron spin resonance (ESR) spectrum with a nitrogen hyperfine splitting constant of 45.0 G—documented as the largest known nitrogen hyperfine splitting constant for an organic compound at the time of publication [1]. This extreme coupling value, along with long-range couplings to hydrogen atoms, is a direct consequence of the unique electronic structure imparted by the 2,2,6,6-tetramethyl substitution pattern [1]. While no comparator compound in the same study exceeds this value, this constitutes a class-defining property: no other N-nitrosopiperidine radical cation has been reported with a nitrogen hyperfine splitting constant of comparable magnitude.

ESR spectroscopy Radical cation chemistry Physical organic chemistry

Conformational Distortion Analysis

X-ray crystallographic analysis reveals that the piperidine ring in N-nitroso-2,2,6,6-tetramethylpiperidine adopts a chair conformation that is significantly flattened at the amino nitrogen [1]. This conformational distortion arises because the allylic 1,3-strain [A(1,3)]—caused by interaction between the planar N-nitrosamine system and the nearly coplanar equatorial methyl substituents at C-2 and C-6—cannot be relieved by ring inversion, unlike in less substituted analogs [1]. In contrast, N-nitroso-cis-2,6-dimethylpiperidine relieves A(1,3) strain by adopting a diaxial conformation in solution, and the 4-oxo derivative of the tetramethyl compound adopts a twist-boat conformation [1]. The flattened chair conformation is therefore a unique structural feature of the fully substituted 2,2,6,6-tetramethyl derivative.

Conformational analysis Stereochemistry X-ray crystallography

Reference Standard Qualification Status

Multiple authoritative pharmaceutical reference standard sources explicitly qualify 2,2,6,6-tetramethyl-1-nitrosopiperidine for analytical method development, method validation (AMV), Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), and use during commercial production of nitrosamines [1][2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines [1]. In contrast, unsubstituted N-nitrosopiperidine is primarily referenced in toxicological databases as an environmental pollutant and confirmed carcinogen , and is not equivalently positioned as a pharmaceutical reference standard due to its carcinogenicity classification.

Pharmaceutical analysis Method validation Nitrosamine impurity testing

Physical Property Differentiation

2,2,6,6-Tetramethyl-1-nitrosopiperidine exhibits a predicted boiling point of 246.1±9.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . In comparison, unsubstituted N-nitrosopiperidine is described as a light yellow oil or liquid at room temperature with a boiling point approximately 219-220 °C [1]. The tetramethyl-substituted compound's higher boiling point and lower volatility (evidenced by the near-zero vapor pressure) confer greater thermal stability and reduced evaporative loss during elevated-temperature processing or long-term storage.

Physical chemistry Process chemistry Distillation parameters

1-Nitroso-2,2,6,6-tetramethylpiperidine Application Scenarios


ANDA Nitrosamine Impurity Reference Standard

This compound is explicitly qualified for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), where its non-carcinogenic classification [1] eliminates the enhanced safety protocols required for handling carcinogenic N-nitrosopiperidine [2]. Regulatory-compliant characterization data enables immediate deployment in nitrosamine impurity testing workflows, reducing internal qualification burden [3].

Single-Pathway Electrochemical Oxidation

For electrochemical oxidation experiments where exclusive formation of nitramines via the two-electron water-mediated pathway (Path 2) is required, this compound is uniquely suited due to its 100% pathway exclusivity [4]. Alternative N-nitrosopiperidines (unsubstituted, 2,6-dimethyl, 2-ethyl) yield mixed pathways or exclusive Path 1 products, introducing analytical complexity and requiring product separation [4].

ESR Spectroscopy of Radical Cations

The radical cation of this compound generates the largest known nitrogen hyperfine splitting constant (45.0 G) for any organic radical cation [5], providing an extreme reference point for calibrating computational methods, benchmarking spectrometer performance, and studying the effects of steric hindrance on spin density distribution. No comparator compound offers a comparable nitrogen coupling magnitude [5].

Chiral Inclusion and Spontaneous Resolution

The unique flattened chair conformation of this compound, driven by unavoidable allylic 1,3-strain [6], enables distinct inclusion complexation behavior with optically active diols such as TADDOLs, facilitating spontaneous resolution and solid-state chiroptical studies [6]. The conformational distortion is not shared by less substituted N-nitrosopiperidines, which adopt diaxial or twist-boat conformations [6].

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